(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid
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Overview
Description
AZD-9684 is a small molecule drug developed by AstraZeneca. It is a Carboxypeptidase U inhibitor (CPUi) and is being investigated for its potential use in the treatment of thrombosis .
Preparation Methods
The synthetic route for AZD-9684 involves the use of specific reagents and conditions to achieve the desired molecular structure. The molecular formula of AZD-9684 is C10H14N2O2S, and it has a molecular weight of 226.30 g/mol Industrial production methods for AZD-9684 would likely involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
AZD-9684 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZD-9684 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
AZD-9684 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of Carboxypeptidase U and its effects on fibrinolysis . In biology and medicine, AZD-9684 is being investigated for its potential therapeutic use in the treatment of thrombosis and other cardiovascular diseases . It has shown promise in preclinical studies for reducing microvascular thrombosis and improving outcomes in experimental models of acute ischemic stroke . In industry, AZD-9684 may be used in the development of new therapeutic agents targeting Carboxypeptidase U .
Mechanism of Action
The mechanism of action of AZD-9684 involves the inhibition of Carboxypeptidase U, which is a potent attenuator of fibrinolysis . By inhibiting Carboxypeptidase U, AZD-9684 enhances endogenous fibrinolysis, thereby preventing the formation and growth of blood clots . This inhibition leads to a reduction in fibrin deposition and brain edema, suggesting a reduction in microvascular thrombosis .
Comparison with Similar Compounds
AZD-9684 is unique in its specific inhibition of Carboxypeptidase U, which distinguishes it from other compounds targeting different pathways in the fibrinolytic system . Similar compounds include other Carboxypeptidase U inhibitors such as DS-1040, which has shown similar effects in preclinical studies . AZD-9684’s specific molecular structure and mechanism of action provide it with unique properties that may offer advantages in therapeutic applications .
Properties
Key on ui mechanism of action |
AZD-9684 is a Carboxypeptidase U inhibitor (CPUi). |
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CAS No. |
775274-06-1 |
Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-6(15)8(10(13)14)4-7-2-3-9(11)12-5-7/h2-3,5-6,8,15H,4H2,1H3,(H2,11,12)(H,13,14)/t6-,8-/m1/s1 |
InChI Key |
GYIYAOUGKJSCCG-HTRCEHHLSA-N |
SMILES |
C[C@@H](S)[C@@H](CC1=CC=C(N)N=C1)C(O)=O |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CN=C(C=C1)N)C(=O)O)S |
Canonical SMILES |
CC(C(CC1=CN=C(C=C1)N)C(=O)O)S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-9684; AZD9684; AZD 9684 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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